4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic small molecule characterized by a pyridinone core substituted with methyl groups at positions 1 and 4. The compound features an azetidin-3-yloxy moiety linked to the pyridinone ring, with a 2-fluorophenoxyacetyl group attached to the azetidine nitrogen.
Properties
IUPAC Name |
4-[1-[2-(2-fluorophenoxy)acetyl]azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-12-7-13(8-17(22)20(12)2)25-14-9-21(10-14)18(23)11-24-16-6-4-3-5-15(16)19/h3-8,14H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAAOVONRNZEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
The synthesis begins with commercially available 1,6-dimethylpyridin-2(1H)-one. Activation of the 4-hydroxy group is achieved via tosylation using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This step converts the hydroxyl group into a tosylate, enhancing its electrophilicity for subsequent substitution.
Representative Procedure
- Dissolve 1,6-dimethylpyridin-2(1H)-one (10.0 g, 72.5 mmol) in anhydrous dichloromethane (100 mL).
- Add triethylamine (15.2 mL, 109 mmol) and cool to 0°C.
- Slowly add p-toluenesulfonyl chloride (16.5 g, 87.0 mmol) and stir at room temperature for 12 h.
- Quench with water, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate 3:1) to yield the tosylate derivative.
Azetidine-3-yloxy Linker Installation
Synthesis of Azetidin-3-ol
Azetidin-3-ol is synthesized via a two-step regio- and diastereoselective method adapted from transition-metal-free carbon–carbon bond formation (Result 3). Epichlorohydrin serves as the starting material, undergoing nucleophilic ring-opening with ammonia to form azetidine-3-ol after cyclization.
Optimized Protocol
Etherification of the Pyridinone Core
The tosylated pyridinone undergoes nucleophilic substitution with azetidin-3-ol in the presence of a base such as potassium carbonate. This step forms the critical ether linkage at the 4-position of the pyridinone.
Reaction Conditions
- Substrate: 4-Tosyloxy-1,6-dimethylpyridin-2(1H)-one (7.5 g, 25 mmol)
- Nucleophile: Azetidin-3-ol (2.2 g, 30 mmol)
- Base: K₂CO₃ (6.9 g, 50 mmol)
- Solvent: DMF (50 mL)
- Temperature: 80°C, 12 h
- Yield: 6.1 g (82%) of 4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one.
Acylation of the Azetidine Amine
Preparation of 2-(2-Fluorophenoxy)acetyl Chloride
The side chain precursor is synthesized by reacting 2-fluorophenol with chloroacetyl chloride in the presence of a base:
- Dissolve 2-fluorophenol (5.0 g, 44.6 mmol) in anhydrous THF (50 mL).
- Add triethylamine (7.8 mL, 56 mmol) and cool to 0°C.
- Slowly add chloroacetyl chloride (4.5 mL, 56 mmol) and stir at room temperature for 4 h.
- Extract with ethyl acetate and concentrate to obtain 2-(2-fluorophenoxy)acetyl chloride (6.8 g, 85% yield).
Acylation Reaction
The azetidine amine is acylated using 2-(2-fluorophenoxy)acetyl chloride under mild basic conditions to avoid side reactions:
Procedure
- Dissolve 4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one (4.0 g, 17.2 mmol) in dichloromethane (40 mL).
- Add triethylamine (3.6 mL, 25.8 mmol) and cool to 0°C.
- Slowly add 2-(2-fluorophenoxy)acetyl chloride (3.8 g, 18.9 mmol) and stir at room temperature for 6 h.
- Quench with water, extract with dichloromethane, and purify via silica gel chromatography (ethyl acetate/methanol 9:1) to yield the title compound (5.2 g, 78%).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.38 (m, 1H, ArH), 7.12–7.05 (m, 2H, ArH), 6.95 (d, J = 8.4 Hz, 1H, pyridinone H-5), 6.02 (s, 1H, pyridinone H-3), 4.72–4.65 (m, 1H, azetidine OCH), 4.10 (s, 2H, COCH₂), 3.85–3.78 (m, 2H, azetidine NCH₂), 3.45–3.38 (m, 2H, azetidine NCH₂), 3.22 (s, 3H, NCH₃), 2.45 (s, 3H, CH₃).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₉H₂₁FN₂O₄: 393.1564; found: 393.1568.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyridinone ring and chair-like conformation of the azetidine moiety. Intermolecular N—H⋯O hydrogen bonds stabilize the crystal lattice.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridinone Derivatives with Antifungal Activity
Compound PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one)
- Structure: Shares the 1,6-dimethylpyridin-2(1H)-one core but substitutes the azetidine-ether linkage with a 4-chlorophenylamino group and an additional 4-chlorophenyl substituent.
- Activity : Exhibits antifungal activity against Candida albicans, with a proposed mechanism involving disruption of fungal membrane integrity or enzyme inhibition .
- Key Differences: The absence of an azetidine ring in PYR reduces conformational rigidity compared to the target compound. The 2-fluorophenoxyacetyl group in the target compound may enhance lipophilicity and target binding compared to PYR’s chlorophenyl groups.
Compound TRI ((Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline)
- Structure: Contains a triazine heterocycle instead of pyridinone but shares para-substituted aromatic moieties.
- Activity : Active against C. albicans, likely due to interference with fungal nucleotide synthesis .
- The azetidine-ether linkage in the target compound may confer improved metabolic stability over TRI’s vinyl-triazine group.
Azetidine-Containing Analogs
Compound 4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Structure: Features a benzylsulfonyl group on the azetidine nitrogen instead of the 2-fluorophenoxyacetyl group.
- Activity: No direct activity data provided, but sulfonyl groups are known to influence solubility and receptor affinity.
Hypothesized Structure-Activity Relationships (SAR)
Based on structural analogs, the following trends are inferred:
Pyridinone Core: Essential for antifungal activity, as seen in PYR and TRI . Methyl groups at positions 1 and 6 likely contribute to steric shielding, prolonging metabolic stability.
2-Fluorophenoxyacetyl Group: The fluorine atom may enhance lipophilicity and membrane penetration, while the acetyl group could serve as a hydrogen bond acceptor.
Biological Activity
The compound 4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , with CAS number 2034385-90-3 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 346.4 g/mol . The structure features a pyridine ring, an azetidine moiety, and a fluorophenoxy group, contributing to its unique biological profile.
Anticancer Properties
Azetidinone derivatives have been reported to possess anticancer activity. For example, compounds with similar structures have demonstrated cytostatic effects against several cancer cell lines. Notably, studies have shown that azetidinones can inhibit cell proliferation and induce apoptosis in human breast and prostate cancer cells. The compound's mechanism may involve the modulation of key signaling pathways involved in cancer progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Azetidinone A | MCF-7 (Breast Cancer) | 14.5 |
| Azetidinone B | HCT-116 (Colon Cancer) | 39.9 |
The biological activity of the compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it could bind to enzymes or receptors involved in viral replication or cancer cell proliferation. This interaction may inhibit the function of these targets, leading to reduced viral load or slowed tumor growth.
Case Studies and Research Findings
- Antiviral Studies : In a comparative study of azetidinone derivatives, compounds similar to the target showed EC50 values ranging from 8.3 µM to 54.69 µM against various viral strains, indicating promising antiviral efficacy.
- Cytotoxicity Assessment : A series of azetidinones were evaluated for cytotoxicity against different cancer cell lines, revealing IC50 values between 14.5 µM and 97.9 µM, suggesting moderate to significant anticancer potential.
- Combination Therapy : Some azetidinones have been explored as adjuvants in antibiotic therapy, enhancing the efficacy of existing antibiotics against resistant bacterial strains.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling azetidine derivatives with fluorophenoxy acetyl groups to the pyridinone core. A general protocol includes refluxing intermediates (e.g., chloroacetic acid, anhydrous sodium acetate) in acetic anhydride/glacial acetic acid (1:2 ratio) for 2–3 hours, followed by recrystallization from an acetic acid/water mixture . Optimize yields by adjusting stoichiometry of reagents (e.g., 1.5 equivalents of chloroacetic acid to pyridinone derivatives) and monitoring reaction progress via TLC or HPLC.
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of 1H-NMR (to verify substituent positions and integration ratios) and IR spectroscopy (to identify carbonyl stretches at ~1650–1750 cm⁻¹ and ether linkages at ~1100–1250 cm⁻¹). For higher precision, employ high-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₁₉H₂₀FN₂O₅) and X-ray crystallography for unambiguous 3D structural confirmation if crystalline derivatives are obtained .
Q. What experimental conditions are critical for evaluating the compound’s stability?
- Methodological Answer : Conduct accelerated stability studies under varied pH (e.g., 1.2, 4.5, 7.4), temperature (25°C, 40°C), and light exposure. Use HPLC to quantify degradation products over time. For hydrolytic stability, incubate in aqueous buffers (e.g., phosphate-buffered saline) and monitor ester or amide bond cleavage. Stability in biological matrices (e.g., plasma) should be assessed using LC-MS/MS .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecological risks?
- Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):
- Abiotic studies : Measure solubility, logP, and photodegradation half-life under UV light (λ = 254–365 nm).
- Biotic studies : Use microcosms with soil/water samples to track microbial degradation via LC-MS.
- Toxicity assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. What mechanistic approaches are suitable for studying its interactions with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors (e.g., kinases) and surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd). Validate with cellular assays (e.g., inhibition of NF-κB in HEK293 cells) and isotope-labeled tracer studies to map metabolic pathways .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay interference checks : Use counterscreens (e.g., luciferase-based assays) to rule out false positives from fluorescent compounds.
- Structural analogs : Synthesize derivatives (e.g., replacing the fluorophenoxy group) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for co-crystallizing this compound with target proteins?
- Methodological Answer : Optimize crystallization screens using hanging-drop vapor diffusion with PEG/Ion kits. Prioritize conditions with pH 6.5–7.5 and low ionic strength (<0.2 M). For flexible proteins (e.g., kinases), employ cryo-EM if X-ray diffraction fails. Validate binding poses with molecular dynamics simulations (e.g., GROMACS) .
Q. How can degradation pathways be elucidated under oxidative stress?
- Methodological Answer : Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) or liver microsomes (CYP450 enzymes). Analyze products via LC-QTOF-MS/MS and propose pathways using fragmentation patterns. Compare with computational predictions (e.g., in silico metabolite prediction tools like Meteor Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
